



Application Notes and Protocols for the Quantification of Itraconazole in Plasma

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Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Therapeutic drug monitoring of itraconazole in plasma is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. This document provides detailed application notes and protocols for the quantitative analysis of itraconazole and its active metabolite, hydroxyitraconazole, in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and drug development professionals. The validation of these bioanalytical methods is essential to ensure the reliability of the analytical results.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for itraconazole quantification in plasma, allowing for easy comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for Itraconazole Quantification



Parameter	Method 1	Method 2[5]	Method 3[6]	Method 4[7]
Linearity Range (ng/mL)	1 - 500	1 - 250	4 - 320	1 - 600
Lower Limit of Quantification (LLOQ) (ng/mL)	1	1	4	1
Accuracy (%)	95.6 - 108.2 (Intra-day) 86.6 - 117.5 (Inter-day) [8]	Not explicitly stated	Within accepted FDA and EMA levels	91.2 - 101.5 (Method recovery)
Precision (% CV)	< 13.7 (Intra-day) < 10.9 (Inter-day) [8]	Not explicitly stated	Not explicitly stated	< 15
Recovery (%)	Not explicitly stated	Comparable to LLE and SPE	Not explicitly stated	> 85.0
Internal Standard	Not specified	Itraconazole-d3	Atorvastatin[6]	Fluconazole

Table 2: Performance Characteristics of HPLC-UV Methods for Itraconazole Quantification



Parameter	Method 1[9]	Method 2[10][11]	Method 3[12]
Linearity Range (μg/mL)	0.1 - 40	0.01 - 0.5	0.003 - 0.5 (Itraconazole) 0.003 - 1.0 (Hydroxyitraconazole)
Lower Limit of Quantification (LLOQ) (μg/mL)	0.1	0.01	0.003
Accuracy (%)	93.8 - 108.7	Not explicitly stated	Not explicitly stated
Precision (% CV)	0.24 - 11.66	< 6.9	< 4.6 (Intra-day) < 5.0 (Inter-day)
Recovery (%)	Not explicitly stated	> 89.1	59.7 (Itraconazole) 72.8 (Hydroxyitraconazole)
Internal Standard	Linezolid	Bifonazole	R051012

Experimental Protocols

Protocol 1: LC-MS/MS Method for Itraconazole Quantification

This protocol describes a rapid and sensitive method for the quantification of itraconazole in human plasma using LC-MS/MS with a simple protein precipitation extraction.[13][14]

- 1. Materials and Reagents
- Itraconazole and Itraconazole-d3 (internal standard) reference standards
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, analytical grade



- Ammonium formate, analytical grade
- Ultrapure water
- Human plasma (blank)
- 2. Sample Preparation (Protein Precipitation)
- Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 100 μL of plasma into the labeled tubes.
- Add 20 μL of the internal standard working solution (Itraconazole-d3 in 50% MeOH).
- Add 300 μL of ACN containing 0.1% formic acid to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot of the supernatant into the LC-MS/MS system.[5]
- 3. Chromatographic Conditions
- HPLC System: Waters Acquity UPLC or equivalent
- Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 μm[5]
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[5]
- Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
- Flow Rate: 0.5 mL/min[5]
- Gradient:
 - 0-0.5 min: 30% B



0.5-2.0 min: 30-95% B

o 2.0-2.5 min: 95% B

o 2.5-2.6 min: 95-30% B

2.6-3.5 min: 30% B

Injection Volume: 5 μL

Column Temperature: 40 °C

4. Mass Spectrometric Conditions

Mass Spectrometer: Waters Xevo TQ-S or equivalent

• Ionization Mode: Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) Transitions:

Itraconazole: m/z 705.3 → 392.4[8]

Itraconazole-d3 (IS): m/z 708.3 → 395.4

Source Temperature: 150 °C

Desolvation Temperature: 500 °C

5. Data Analysis

- Quantification is based on the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted $(1/x^2)$ linear regression.

Protocol 2: HPLC-UV Method for Itraconazole Quantification



This protocol details a reliable HPLC-UV method for determining itraconazole concentrations in plasma, suitable for therapeutic drug monitoring.

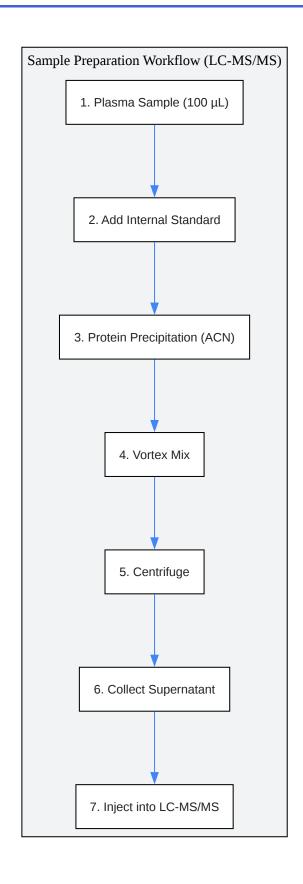
- 1. Materials and Reagents
- Itraconazole and Bifonazole (internal standard) reference standards
- Methanol (MeOH), HPLC grade
- Acetonitrile (ACN), HPLC grade
- Phosphate buffer
- Ultrapure water
- Human plasma (blank)
- Solid-phase extraction (SPE) cartridges (e.g., C8-bonded)
- 2. Sample Preparation (Solid-Phase Extraction)
- Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
- To 500 μ L of plasma in a glass tube, add 50 μ L of the internal standard working solution (Bifonazole).
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot into the HPLC-UV system.[10][11]



- 3. Chromatographic Conditions
- HPLC System: Shimadzu LC-20AD or equivalent
- Column: C8 reversed-phase column (e.g., 150 x 4.6 mm, 5 μm)[10]
- Mobile Phase: Acetonitrile and phosphate buffer (pH 6.0) (65:35, v/v)[12]
- Flow Rate: 1.0 mL/min
- UV Detection Wavelength: 263 nm[10][12]
- Injection Volume: 20 μL
- Column Temperature: 30 °C
- 4. Data Analysis
- Quantification is performed by comparing the peak area ratio of itraconazole to the internal standard against a calibration curve.
- The calibration curve is generated by linear regression of the peak area ratios versus the known concentrations of the prepared standards.

Visualizations

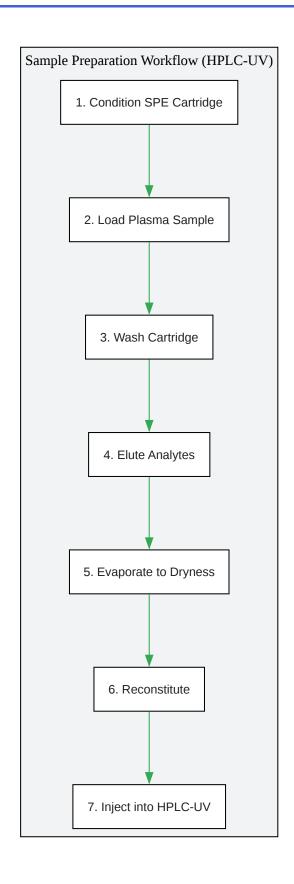




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Caption: Workflow for LC-MS/MS sample preparation.

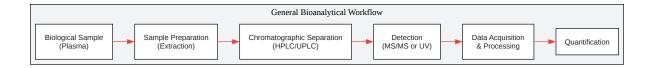




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Caption: Workflow for HPLC-UV sample preparation via SPE.





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Caption: Overview of the bioanalytical quantification process.

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